

GSK345931A molecular weight and formula

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Compound of Interest

Compound Name: GSK345931A

Cat. No.: B1672382

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GSK345931A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **GSK345931A**, a selective EP1 receptor antagonist. The compound has demonstrated efficacy in preclinical models of inflammatory pain and exhibits measurable central nervous system penetration in mice and rats.^{[1][2]} This document summarizes its key molecular data in a structured format for ease of reference.

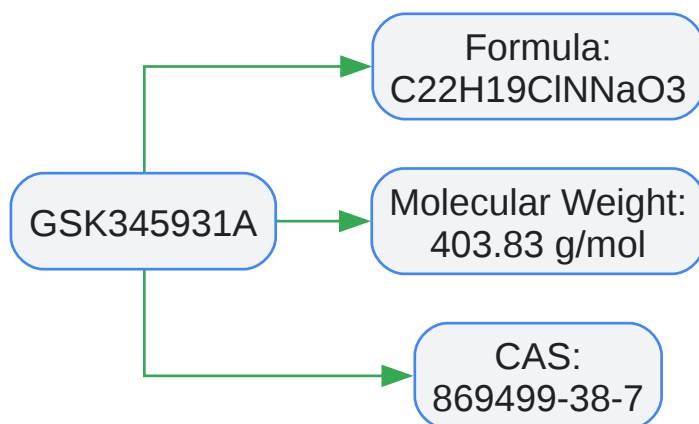
Core Molecular Data

The fundamental molecular characteristics of **GSK345931A** are detailed below. This information is crucial for a range of research applications, from experimental design to computational modeling.

Parameter	Value	Source
Chemical Formula	C22H19ClNNaO3	[1][3][4]
Molecular Weight	403.83 g/mol	[1][2][3]
CAS Number	869499-38-7 (Salt)	[1][2]
IUPAC Name	2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt	[1]

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the compound's identity and its fundamental physicochemical properties.



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